
A Technical Guide to the Spectral Analysis of 5-
Hydroxy-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
5-Hydroxy-2-

methoxyisonicotinaldehyde

CAS No.: 867267-28-5

Cat. No.: B1459304

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-2-
methoxyisonicotinaldehyde, a key heterocyclic intermediate in medicinal chemistry. The

structural elucidation of such molecules is fundamental to ensuring the integrity of synthetic

pathways and the quality of drug development candidates. This document synthesizes

experimental data with established spectroscopic principles to offer a comprehensive

characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Overview
5-Hydroxy-2-methoxyisonicotinaldehyde (CAS No. 867267-28-5) is a substituted pyridine

derivative featuring three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and an

aldehyde (-CHO). These groups dictate the molecule's chemical reactivity and are the primary

reporters in its spectroscopic signature. The pyridine ring provides a rigid scaffold and a distinct

electronic environment that influences the spectral properties of the attached substituents.
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5-Hydroxy-2-methoxyisonicotinaldehyde

H-6 (δ 8.03) H-3 (δ 6.89) CHO (δ 10.31) OCH₃ (δ 3.80)

Click to download full resolution via product page

Figure 2: ¹H NMR assignments for 5-Hydroxy-2-methoxyisonicotinaldehyde.

¹³C NMR Spectroscopy
While experimental ¹³C NMR data for this specific compound is not readily available in public

databases, a reliable prediction can be made based on established substituent effects on the

pyridine ring. [1]The following table presents the predicted chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Predicted Chemical Shift
(δ) ppm

Assignment Rationale for Prediction

~188 Aldehyde Carbonyl (C=O)

Aldehyde carbonyls in
aromatic systems typically
appear in this downfield
region.

~162 C-2 (C-OCH₃)

The direct attachment to an

electronegative oxygen causes

a strong downfield shift.

~155 C-5 (C-OH)

The hydroxyl group's oxygen

atom deshields the attached

carbon.

~145 C-6 (C-H)

Carbon adjacent to the ring

nitrogen is significantly

deshielded.

~138 C-4 (C-CHO)

The carbon bearing the

aldehyde is deshielded by the

carbonyl group.

~108 C-3 (C-H)

This carbon is shielded by the

electron-donating effects of the

adjacent methoxy and para

hydroxyl groups.

| ~54 | Methoxy Carbon (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an

aromatic ring. |

The predicted spectrum reflects the strong electronic effects of the substituents. The carbons

directly attached to oxygen (C-2 and C-5) are the most deshielded within the aromatic ring

itself. The C-6 carbon is deshielded due to its proximity to the electronegative nitrogen atom.

Conversely, the C-3 carbon is expected to be the most shielded aromatic carbon due to the

combined electron-donating effects of the neighboring methoxy group and the para-hydroxyl

group, which increase electron density at this position through resonance. The aldehyde and

methoxy carbons appear in their characteristic downfield and upfield regions, respectively.
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Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While an experimental

spectrum is not available, the expected absorption bands can be confidently predicted based

on the molecule's structure.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3500 - 3200 O-H Stretch Strong, Broad Phenolic -OH

3100 - 3000 C-H Stretch Medium Aromatic C-H

2950 - 2850 C-H Stretch Medium Methoxy -CH₃

2850 - 2700 C-H Stretch
Medium, often two

bands
Aldehyde C-H

1710 - 1685 C=O Stretch Strong Aldehyde C=O

1600 - 1450 C=C & C=N Stretch Medium-Strong Pyridine Ring

| ~1250 | C-O Stretch | Strong | Aryl Ether (C-O-C) |

Hydroxyl Region: A broad, strong band is expected between 3500-3200 cm⁻¹ due to the O-H

stretching of the phenolic group, with the broadening caused by intermolecular hydrogen

bonding. [2]* C-H Stretching Region: Aromatic C-H stretches typically appear just above

3000 cm⁻¹, while the methoxy C-H stretches appear just below. [3]A key diagnostic feature

for the aldehyde is the presence of one or two moderate peaks between 2850-2700 cm⁻¹,

which is an unusually low frequency for a C-H stretch and is highly characteristic. [4]*

Carbonyl Region: A very strong and sharp absorption is expected around 1700 cm⁻¹ for the

aldehyde C=O stretch. Conjugation with the aromatic ring typically shifts this value to a

slightly lower wavenumber compared to aliphatic aldehydes. [4]* Fingerprint Region: The

region from 1600-1000 cm⁻¹ will contain a complex series of bands corresponding to the

pyridine ring's C=C and C=N stretching vibrations, as well as the strong C-O stretching of the

aryl ether. These bands, while complex, provide a unique fingerprint for the molecule. [5]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the confirmation of its molecular weight and elemental formula.

Table 4: Experimental Mass Spectrometry Data

Technique Mass-to-Charge (m/z) Ion

| Electrospray Ionization (ESI) | 154.0 | [M+H]⁺ |

The molecular formula of 5-Hydroxy-2-methoxyisonicotinaldehyde is C₇H₇NO₃. Its

monoisotopic mass is approximately 153.04 g/mol . The observed ion at m/z 154.0

corresponds to the protonated molecule ([M+H]⁺). [6][7][8]This is the expected and most

common outcome for a molecule containing basic nitrogen (the pyridine ring) and oxygen

atoms when analyzed by positive-ion electrospray ionization. This result authoritatively

confirms the molecular weight of the synthesized compound.

Experimental Protocols
To ensure scientific integrity and reproducibility, the following are generalized, industry-standard

protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition Workflow
A standard workflow for acquiring high-quality NMR data is essential for unambiguous

structural assignment.
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Sample Preparation
~5-10 mg in 0.6 mL DMSO-d₆

Instrument Setup
400 MHz Spectrometer

Lock & Shim
Lock on deuterium signal, optimize field homogeneity

¹H Spectrum Acquisition
Pulse, acquire FID, 16 scans

¹³C Spectrum Acquisition
Pulse, acquire FID, 1024 scans

Data Processing
Fourier Transform, Phase & Baseline Correction

Spectral Analysis
Integration, Peak Picking, Assignment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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